

Dfhbi 1T: A Technical Guide to the Fluorogenic RNA-Aptamer System

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Compound of Interest

Compound Name: *Dfhbi 1T*

Cat. No.: *B607085*

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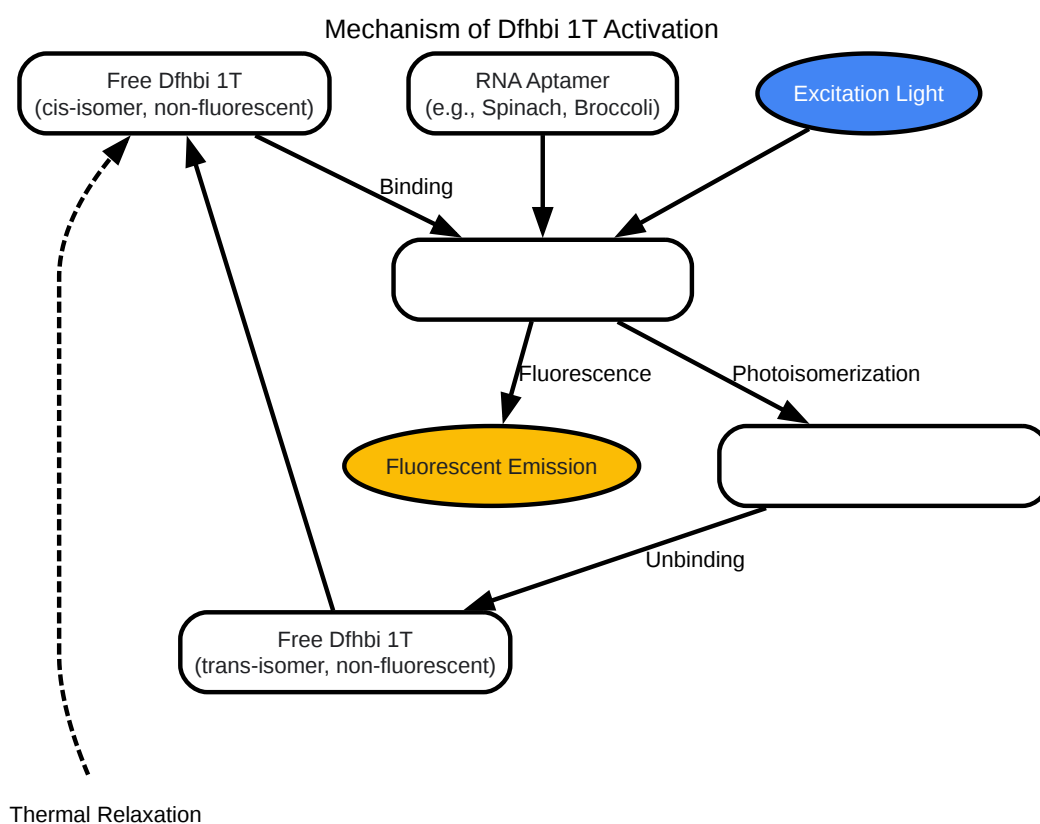
Introduction

Dfhbi 1T is a cell-permeable, fluorogenic molecule that has emerged as a powerful tool for imaging RNA in living cells.[1] As a mimic of the green fluorescent protein (GFP) fluorophore, **Dfhbi 1T** exhibits minimal fluorescence in its unbound state but "lights up" upon binding to specific RNA aptamers, such as Spinach, Spinach2, and Broccoli. This conditional fluorescence provides a high signal-to-noise ratio, making it an invaluable reagent for studying RNA localization, trafficking, and dynamics in real-time.[2] This technical guide provides an in-depth overview of **Dfhbi 1T**, its mechanism of action, quantitative properties, and detailed experimental protocols.

Core Mechanism of Action

The functionality of **Dfhbi 1T** is predicated on a "light-up" mechanism initiated by its specific binding to a structurally complementary RNA aptamer. In solution, **Dfhbi 1T** is non-fluorescent. Upon introduction into a system where an RNA aptamer like Spinach or Broccoli is expressed, **Dfhbi 1T** binds to a specific pocket within the folded RNA structure. This binding event constrains the conformation of **Dfhbi 1T**, leading to a significant increase in its quantum yield and a strong fluorescent signal.[3] This process is reversible and dependent on the continued presence and proper folding of the target RNA aptamer.

The photophysics of the **Dfhbi 1T**-aptamer complex involves a cis-trans photoisomerization process. Upon excitation, the fluorescent cis isomer can convert to the non-fluorescent trans isomer, leading to a decrease in the fluorescence signal. The trans isomer can then unbind from the aptamer, and a new cis-**Dfhbi 1T** molecule from the surrounding environment can bind, thus recycling the fluorescence.[4][5]



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Mechanism of **Dfhbi 1T** Activation

Quantitative Data

A summary of the key quantitative properties of **Dfhbi 1T** is presented in the table below. These values are crucial for designing and interpreting experiments.

Property	Value	Aptamer Context	Reference
Excitation Maximum (λ_{ex})	447 nm	Broccoli, Spinach, or Spinach2	[6]
472 nm	Spinach, Spinach2, iSpinach, and Broccoli	[1]	
482 nm	Spinach2		
Emission Maximum (λ_{em})	501 nm	Broccoli, Spinach, or Spinach2	[6]
505 nm	Spinach2		
507 nm	Spinach, Spinach2, iSpinach, and Broccoli	[1]	
Quantum Yield	0.94	Spinach2 TM /DFHBI	[3]
Dissociation Constant (Kd)	45 nM	Squash aptamer	
560 nM	Spinach2 TM /DFHBI	[3]	
Extinction Coefficient (ϵ)	35,400 M ⁻¹ cm ⁻¹	Spinach2 TM /DFHBI	[3]
Molecular Weight	320.2 g/mol	N/A	[6]

Experimental Protocols

Stock Solution Preparation

- **Reconstitution:** **Dfhbi 1T** is typically supplied as a lyophilized powder.[3] To prepare a stock solution, reconstitute the powder in anhydrous DMSO to a concentration of 20-50 mM.[1][3]
- **Aqueous Resuspension (Alternative):** **Dfhbi 1T** can also be resuspended in water at a pH >9.0 to a concentration of 100 μ M. Once dissolved, the solution should be titrated back to a

neutral pH for stability.[3]

- Storage: Aliquot the stock solution and store it at -20°C or -80°C, protected from light. The stock solution is stable for at least 6 months at -80°C and 1 month at -20°C.[1]

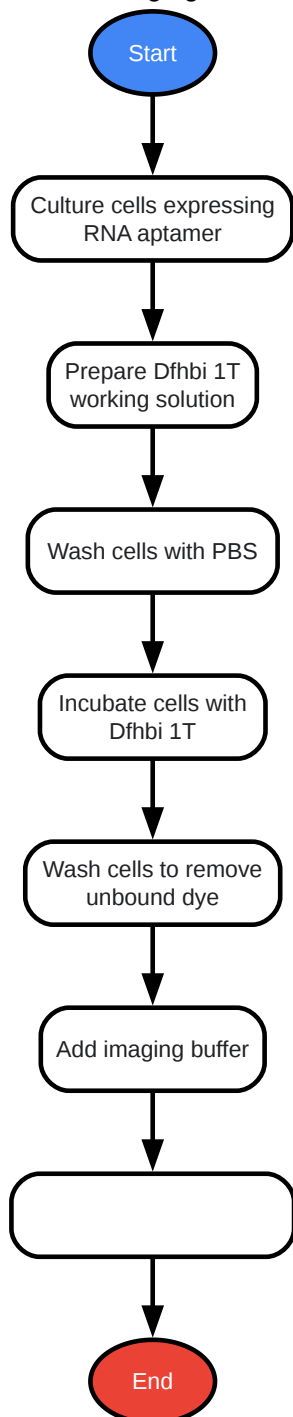
Live-Cell RNA Imaging

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

- Cell Culture: Culture cells expressing the RNA aptamer of interest (e.g., Spinach2-tagged RNA) under standard conditions in a suitable culture dish.[1]
- Preparation of Working Solution: Dilute the **Dfhbi 1T** stock solution in a serum-free medium to a final working concentration, typically 20 µM. The optimal concentration may vary and should be determined empirically, with a range of 40-200 µM having been tested.[1][2]
- Cell Staining:
 - Aspirate the culture medium from the cells.
 - Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[1]
 - Add the **Dfhbi 1T** working solution to the cells, ensuring the cell monolayer is completely covered.[1]
 - Incubate the cells for 10 minutes at 37°C in a 5% CO₂ humidified incubator.[1]
- Washing:
 - Aspirate the dye-containing medium.
 - Wash the cells three times with pre-warmed PBS to remove any unbound **Dfhbi 1T**. [1]
- Imaging:
 - Replace the PBS with fresh cell culture medium or an appropriate imaging buffer.[1]

- Immediately image the cells using a fluorescence microscope equipped with a standard GFP filter set.^[1]

Live-Cell Imaging Workflow



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Live-Cell Imaging Workflow

Concluding Remarks

Dfhbi 1T, in conjunction with its cognate RNA aptamers, provides a versatile and robust platform for the fluorescent labeling and imaging of RNA in living systems. Its favorable photophysical properties, including high specificity and low background fluorescence, make it a superior choice for a variety of applications in molecular biology, cell biology, and drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to employ this powerful technology.

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